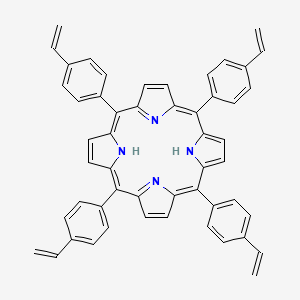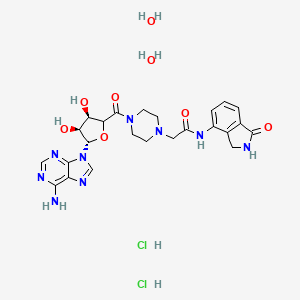
PARP Inhibitor IX, EB-47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PARP Inhibitor IX, EB-47 is a cell-permeable, adenosine-substituted, isoindolinone compound that acts as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It has an IC50 value of 45 nM, indicating its high potency. This compound is primarily used in cell structure applications and has shown cytoprotective effects against oxidative damage in cells and in vivo models of reperfusion injury and inflammation .
Análisis De Reacciones Químicas
PARP Inhibitor IX, EB-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly documented.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are proprietary.
Substitution: The adenosine substitution in the isoindolinone framework is a key reaction in its synthesis.
Common reagents and conditions used in these reactions are not extensively documented in public sources. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .
Aplicaciones Científicas De Investigación
PARP Inhibitor IX, EB-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PARP-1 and its effects on various biochemical pathways.
Biology: Employed in cell structure applications to understand the role of PARP-1 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage, reperfusion injury, and inflammation.
Industry: Utilized in the development of new therapeutic agents targeting PARP-1 .
Mecanismo De Acción
PARP Inhibitor IX, EB-47 exerts its effects by inhibiting the activity of PARP-1. PARP-1 is an enzyme involved in the repair of DNA single-strand breaks. When activated by DNA damage, PARP-1 adds branched poly (ADP-ribose) chains to facilitate the recruitment of other repair proteins. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to cell death in cells with defective DNA repair mechanisms, such as those with BRCA mutations .
Comparación Con Compuestos Similares
PARP Inhibitor IX, EB-47 is unique due to its high potency and specific inhibition of PARP-1. Similar compounds include:
Olaparib: Another potent PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of various cancers with BRCA mutations.
Talazoparib: A highly potent PARP inhibitor with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.
Propiedades
Fórmula molecular |
C24H33Cl2N9O8 |
|---|---|
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
2-[4-[(3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C24H27N9O6.2ClH.2H2O/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H;2*1H2/t17-,18+,19?,24+;;;;/m1..../s1 |
Clave InChI |
VFVHCDPBBRNWSH-IGYGYEGOSA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
SMILES canónico |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


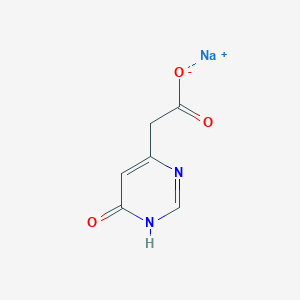
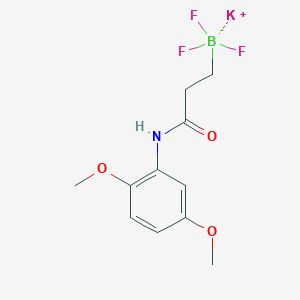
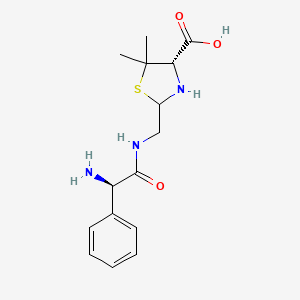
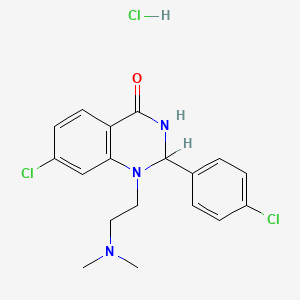

![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
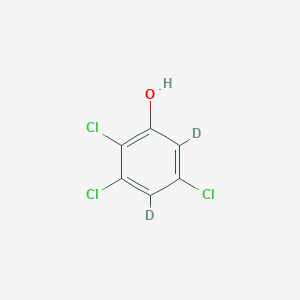
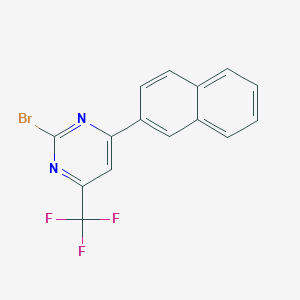
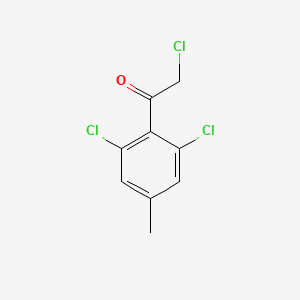
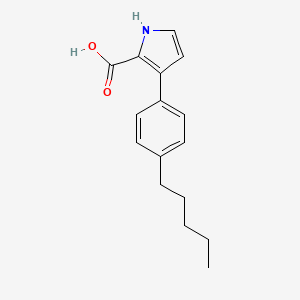

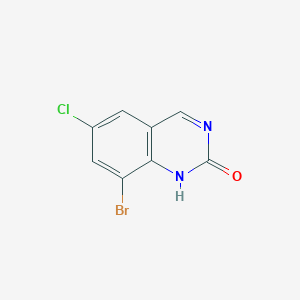
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
